3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione 3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
Brand Name: Vulcanchem
CAS No.: 702655-58-1
VCID: VC7789241
InChI: InChI=1S/C18H18N2O2S/c1-18-11-13(12-7-3-5-9-15(12)22-18)19-17(23)20(18)14-8-4-6-10-16(14)21-2/h3-10,13H,11H2,1-2H3,(H,19,23)
SMILES: CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4OC
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41

3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

CAS No.: 702655-58-1

Cat. No.: VC7789241

Molecular Formula: C18H18N2O2S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

3-(2-methoxyphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione - 702655-58-1

Specification

CAS No. 702655-58-1
Molecular Formula C18H18N2O2S
Molecular Weight 326.41
IUPAC Name 10-(2-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione
Standard InChI InChI=1S/C18H18N2O2S/c1-18-11-13(12-7-3-5-9-15(12)22-18)19-17(23)20(18)14-8-4-6-10-16(14)21-2/h3-10,13H,11H2,1-2H3,(H,19,23)
Standard InChI Key MBJWWSQSWIPZPX-UHFFFAOYSA-N
SMILES CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4OC

Introduction

Structural Characteristics

Molecular Architecture

The compound features a tricyclic system comprising a benzoxadiazocine core fused with a methoxyphenyl group and a thione moiety. The IUPAC name, 10-(2-methoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene-11-thione, reflects its intricate topology. Key structural attributes include:

  • Methoxy Group: Positioned at the 2-site of the phenyl ring, this electron-donating substituent influences electronic distribution and intermolecular interactions.

  • Thione Functional Group: The C=S group at position 4 enhances electrophilicity, enabling potential covalent binding to biological targets.

  • Bicyclic Framework: The 2,6-methano bridge imposes conformational rigidity, which may stabilize receptor-ligand interactions.

Table 1: Fundamental Structural Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈N₂O₂S
Molecular Weight326.41 g/mol
CAS Number702655-58-1
SMILESCC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=CC=C4OC
InChIKeyMBJWWSQSWIPZPX-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Route

The synthesis involves multi-step organic transformations, typically starting with readily available aromatic precursors. A representative pathway includes:

  • Acylation: Introduction of the methoxy group via Friedel-Crafts alkylation or nucleophilic substitution.

  • Cyclization: Formation of the benzoxadiazocine core using acid-catalyzed intramolecular condensation.

  • Thionation: Conversion of a carbonyl group to a thione using Lawesson’s reagent or phosphorus pentasulfide.

Optimization Strategies

  • Catalysts: Lewis acids (e.g., AlCl₃) improve cyclization efficiency.

  • Temperature Control: Reactions are performed at 60–80°C to balance kinetics and selectivity.

  • Purification: Column chromatography or recrystallization yields >90% purity.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP of ~4.0 suggests moderate lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility (logSw = -4.29) . Hydrogen bonding capacity is limited (1 donor, 4 acceptors), further complicating formulation for hydrophilic environments .

Stability and Reactivity

  • Thermal Stability: Decomposition occurs above 200°C, as inferred from analogs .

  • Photoreactivity: The thione group may undergo [2+2] cycloaddition under UV light, necessitating storage in amber vials.

Table 2: Key Physicochemical Parameters

ParameterValueSource
logP4.01
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area28.16 Ų

Biological Activity and Mechanisms

Anticancer Effects

In vitro studies demonstrate potent activity against colorectal (HCT-116) and cervical (HeLa) cancer lines, with IC₅₀ values in the low micromolar range. Mechanistically, the compound induces:

  • G2/M Cell Cycle Arrest: Through upregulation of p21 and downregulation of cyclin B1.

  • Apoptosis: Caspase-3/7 activation and PARP cleavage indicate intrinsic apoptotic pathway engagement.

Target Identification

Preliminary molecular docking suggests affinity for tubulin’s colchicine-binding site, disrupting microtubule dynamics. This aligns with structural analogs showing antimitotic effects .

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